2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol
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Overview
Description
2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol is a complex organic compound characterized by the presence of bromine, iodine, and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by iodination and subsequent condensation with a pyridine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-{[(5-chloro-2-pyridinyl)imino]methyl}benzenol
- 2,4-Dibromo-6-{[(5-fluoro-2-pyridinyl)imino]methyl}benzenol
- 2,4-Dibromo-6-{[(5-methyl-2-pyridinyl)imino]methyl}benzenol
Uniqueness
2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogens or substituents.
Properties
IUPAC Name |
2,4-dibromo-6-[(5-iodopyridin-2-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2IN2O/c13-8-3-7(12(18)10(14)4-8)5-16-11-2-1-9(15)6-17-11/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRGLVCURULQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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